molecular formula C8H13N3O2 B8754777 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8754777
M. Wt: 183.21 g/mol
InChI Key: OGCOTCIFUYQEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring substituted with amino and carboxylic acid groups. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to this compound. It is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable amino acid precursor. One common method includes the condensation of 3,5-dimethylpyrazole with an α-amino acid derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-3-6(2)11(10-5)4-7(9)8(12)13/h3,7H,4,9H2,1-2H3,(H,12,13)

InChI Key

OGCOTCIFUYQEAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)O)N)C

Origin of Product

United States

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